molecular formula C20H21N3O2S2 B4302925 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4302925
M. Wt: 399.5 g/mol
InChI Key: HRDNYLXRDDGDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific structure, which combines a thiadiazole ring with a tetrahydroquinoline moiety

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-3-26-20-22-21-19(27-20)23-15-9-6-10-16(24)18(15)14(11-17(23)25)13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDNYLXRDDGDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=CC=C4C)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 4
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 5
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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